

Decanoic Anhydride: A Comprehensive Spectroscopic Guide

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Compound of Interest

Compound Name: Decanoic anhydride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data for **decanoic anhydride**. The information is presented to be a valuable resource for researchers and professionals involved in chemical analysis and drug development, offering clear data presentation, detailed experimental protocols, and logical visualization of the spectral information.

Spectroscopic Data

The structural elucidation of **decanoic anhydride**, a symmetrical anhydride derived from decanoic acid, relies heavily on spectroscopic techniques. Infrared spectroscopy provides characteristic information about the functional groups present, particularly the anhydride moiety, while nuclear magnetic resonance spectroscopy offers a detailed map of the hydrogen and carbon framework of the molecule.

Infrared (IR) Spectroscopy

The infrared spectrum of **decanoic anhydride** is characterized by the presence of strong absorption bands corresponding to the C=O and C-O stretching vibrations of the anhydride functional group. The spectrum also displays typical absorptions for the aliphatic C-H bonds.

Table 1: Infrared (IR) Spectral Data for **Decanoic Anhydride**

Frequency (cm ⁻¹)	Intensity	Assignment
2958	Strong	C-H stretch (asymmetric, CH ₃)
2927	Strong	C-H stretch (asymmetric, CH ₂)
2856	Strong	C-H stretch (symmetric, CH ₂)
1817	Strong	C=O stretch (symmetric)
1750	Strong	C=O stretch (asymmetric)
1467	Medium	C-H bend (CH ₂)
1045	Strong	C-O stretch

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **decanoic anhydride** provide detailed information about the arrangement and electronic environment of the hydrogen and carbon atoms within the molecule. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons or carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of **decanoic anhydride** shows distinct signals for the protons at different positions along the acyl chains.

Table 2: ¹H NMR Spectral Data for **Decanoic Anhydride** (90 MHz, CCl₄)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
0.88	Triplet	~6	-CH ₃ (C10)
1.27	Multiplet	-	-(CH ₂) ₆ - (C4-C9)
1.65	Multiplet	-	-CH ₂ - (C3)
2.43	Triplet	~7	-CH ₂ -C=O (C2)

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in **decanoic anhydride**.

Table 3: ¹³C NMR Spectral Data for **Decanoic Anhydride** (22.5 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
14.0	-CH ₃ (C10)
22.6	-CH ₂ - (C9)
24.6	-CH ₂ - (C3)
28.9	-CH ₂ - (C4, C5, C6, C7)
31.8	-CH ₂ - (C8)
33.7	-CH ₂ -C=O (C2)
168.7	C=O (C1)

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the IR and NMR spectra presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid **decanoic anhydride**.

Methodology:

- **Sample Preparation:** A neat (undiluted) liquid sample of **decanoic anhydride** is used. A single drop of the liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean, empty salt plates is recorded.
- **Data Acquisition:** The salt plates containing the **decanoic anhydride** sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is recorded over the standard mid-IR range of 4000-400 cm^{-1} .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of **decanoic anhydride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ^1H and ^{13}C NMR spectra of **decanoic anhydride**.

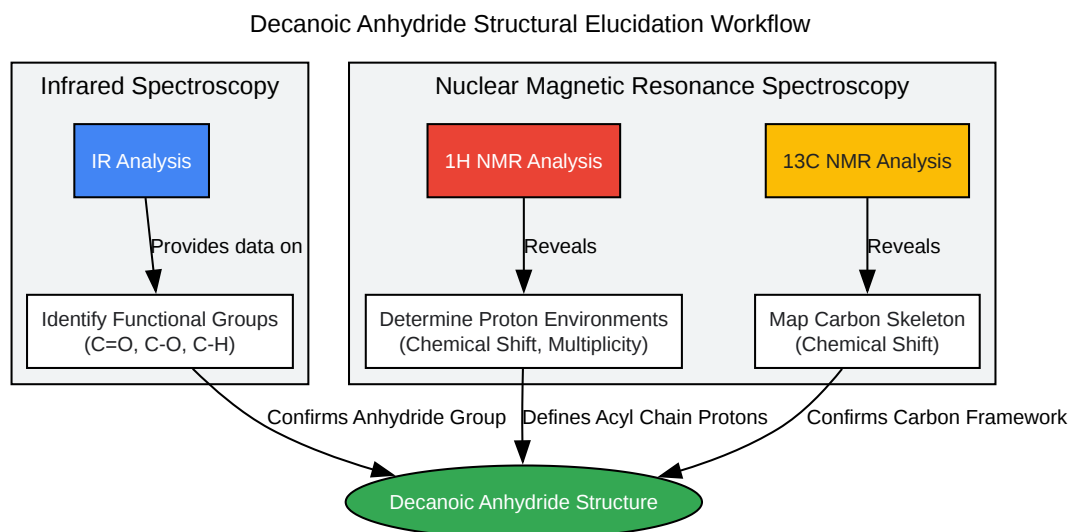
Methodology:

- **Sample Preparation:** A solution of **decanoic anhydride** is prepared by dissolving approximately 5-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3 , or carbon tetrachloride, CCl_4). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.
- **NMR Tube:** The prepared solution is transferred to a clean, dry 5 mm NMR tube.

- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
- **^1H NMR Data Acquisition:** The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically used to acquire the ^1H NMR spectrum. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.
- **^{13}C NMR Data Acquisition:** The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to acquire the ^{13}C NMR spectrum, which results in a spectrum where each unique carbon atom appears as a single line. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- **Data Processing:** The acquired free induction decays (FIDs) for both ^1H and ^{13}C are Fourier transformed to produce the frequency-domain NMR spectra. The spectra are then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Visualization of Spectral Data Relationships

The following diagram illustrates the logical workflow of how IR and NMR spectroscopy are used in conjunction to elucidate the structure of **decanoic anhydride**.



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Caption: Workflow for structural elucidation of **decanoic anhydride**.

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